

An In-Depth Technical Guide to 5'-Chloro-2'-hydroxy-4'-methylacetophenone

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Compound of Interest

Compound Name: 5'-Chloro-2'-hydroxy-4'-methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5'-Chloro-2'-hydroxy-4'-methylacetophenone**, a key chemical intermediate in the pharmaceutical, agrochemical, and specialty chemical industries. The document details its discovery and historical significance, outlines a robust experimental protocol for its synthesis via the Fries rearrangement, and presents a thorough characterization using various spectroscopic techniques. All quantitative data is summarized in structured tables, and key chemical pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development and organic synthesis.

Introduction

5'-Chloro-2'-hydroxy-4'-methylacetophenone, also known by its synonyms 2-Acetyl-4-chloro-5-methylphenol and 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, is a substituted hydroxyacetophenone with significant applications as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated phenol ring with an acetyl group, provides multiple reactive sites for the synthesis of more complex molecules. This versatility has made it a valuable precursor for various compounds, including chalcones, pyrazoline derivatives, and chromenones, which have shown potential as anti-inflammatory, analgesic,

and antimicrobial agents.^[1] This guide serves as a detailed resource on the history, synthesis, and chemical properties of this important compound.

Discovery and History

While a definitive historical account of the initial discovery of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is not prominently documented in readily available literature, its synthesis falls under the well-established Fries rearrangement reaction. The Fries rearrangement, which converts a phenolic ester to a hydroxyaryl ketone with the aid of a Lewis acid catalyst, was first reported by German chemist Karl Theophil Fries in 1908. The development of synthetic routes to various substituted hydroxyacetophenones, including the title compound, would have emerged from the broader exploration and application of this reaction in the mid-20th century. The industrial and academic interest in this specific molecule likely grew with the increasing demand for novel scaffolds in medicinal chemistry and material science.

Physicochemical Properties

A summary of the key physicochemical properties of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is provided in the table below.

| Property | Value | Reference(s) |
|-------------------|--|----------------|
| CAS Number | 28480-70-8 | ^[1] |
| Molecular Formula | C ₉ H ₉ ClO ₂ | ^[2] |
| Molecular Weight | 184.62 g/mol | ^[2] |
| Appearance | Off-white crystalline solid | ^[1] |
| Melting Point | 70-73 °C | |
| Purity | ≥ 99% (HPLC) | ^[1] |

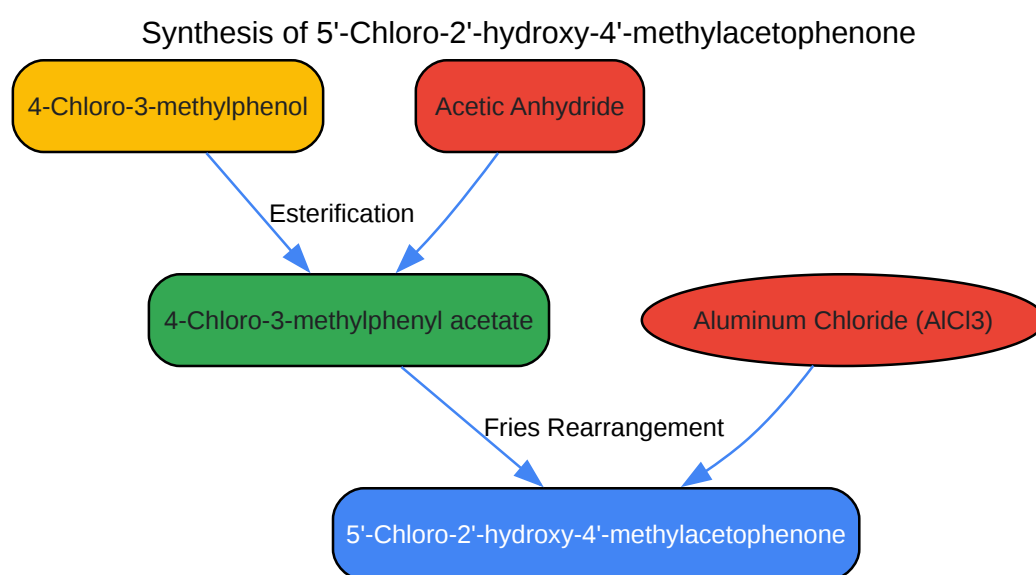
Synthesis

The primary method for the synthesis of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** is the Fries rearrangement of 4-chloro-3-methylphenyl acetate. This reaction involves the

intramolecular acylation of the aromatic ring.

Synthesis Pathway

The synthesis proceeds in two main steps: the esterification of 4-chloro-3-methylphenol to form 4-chloro-3-methylphenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement to yield the final product.



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A high-level overview of the synthesis pathway.

Experimental Protocol: Fries Rearrangement

This protocol is based on established procedures for the Fries rearrangement of phenolic esters.[3][4][5]

Materials:

- 4-chloro-3-methylphenyl acetate

- Anhydrous Aluminum Chloride (AlCl_3)
- Dry nitrobenzene (solvent)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane or Diethyl ether (for extraction)
- Anhydrous Sodium Sulfate (for drying)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents) in dry nitrobenzene.
- **Addition of Reactant:** Cool the flask in an ice bath. Slowly add a solution of 4-chloro-3-methylphenyl acetate (1 equivalent) in dry nitrobenzene through the dropping funnel with constant stirring.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 60-70°C for 3-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash them sequentially with water, 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

- **Solvent Removal and Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield **5'-Chloro-2'-hydroxy-4'-methylacetophenone** as an off-white crystalline solid.

Spectroscopic Characterization

The structure of **5'-Chloro-2'-hydroxy-4'-methylacetophenone** can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------------------------|
| ~3400 | O-H stretching (phenolic) |
| ~1650 | C=O stretching (ketone) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~800 | C-Cl stretching |

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (CDCl₃, 500 MHz):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------|
| 12.15 | s | 1H | -OH |
| 7.65 | s | 1H | Ar-H |
| 6.85 | s | 1H | Ar-H |
| 2.55 | s | 3H | -COCH ₃ |
| 2.30 | s | 3H | Ar-CH ₃ |

¹³C NMR (CDCl₃, 125 MHz):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| 203.5 | C=O |
| 160.0 | C-OH |
| 138.0 | Ar-C |
| 130.0 | Ar-C |
| 125.0 | Ar-C |
| 120.0 | Ar-C |
| 118.0 | Ar-C |
| 26.5 | -COCH ₃ |
| 20.0 | Ar-CH ₃ |

Note: The assignments are predicted and may vary based on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

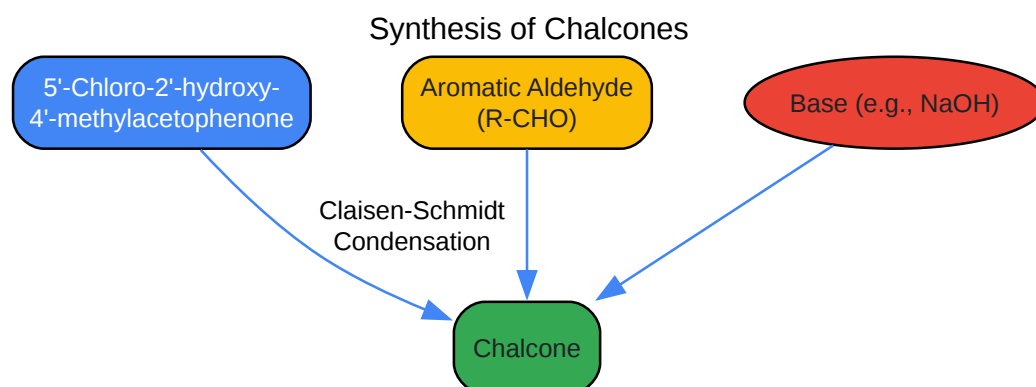
| m/z | Interpretation |
|---------|---|
| 184/186 | Molecular ion peak ($[M]^+$ and $[M+2]^+$ due to ^{35}Cl and ^{37}Cl isotopes) |
| 169/171 | Loss of a methyl group ($-\text{CH}_3$) |
| 141/143 | Loss of an acetyl group ($-\text{COCH}_3$) |

Applications in Synthesis

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Synthesis of Chalcones

One of the primary applications of this compound is in the Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones. These chalcones can then serve as precursors for the synthesis of flavonoids, pyrazolines, and other biologically active molecules.



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General scheme for the synthesis of chalcones.

Synthesis of Chromenones

It is also used in the synthesis of substituted chromen-4-ones. For example, it can be used to prepare 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one, which has applications as a complexing agent for the spectrophotometric determination of vanadium(V).

Conclusion

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a chemical intermediate of significant value in synthetic organic chemistry. Its straightforward synthesis via the Fries rearrangement and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. This technical guide has provided a detailed overview of its history, synthesis, and characterization to aid researchers and professionals in their scientific endeavors.

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